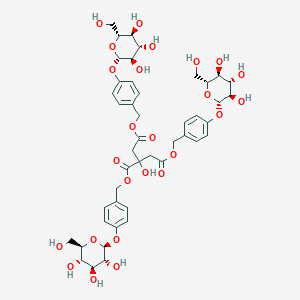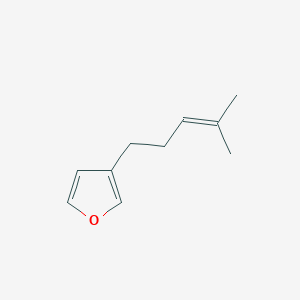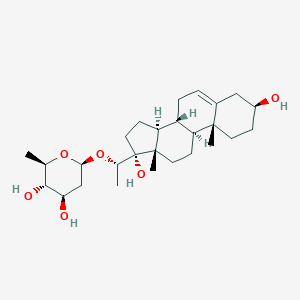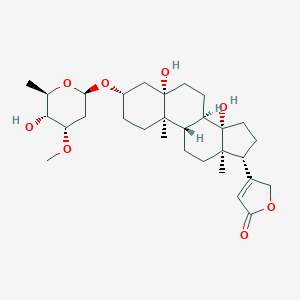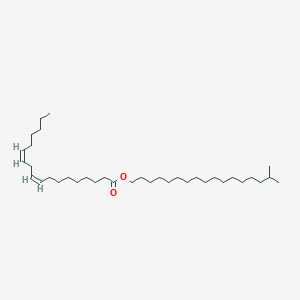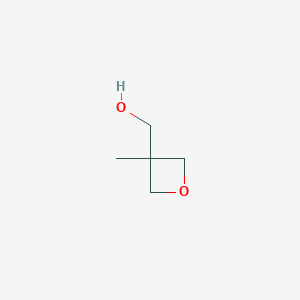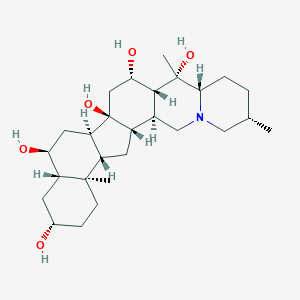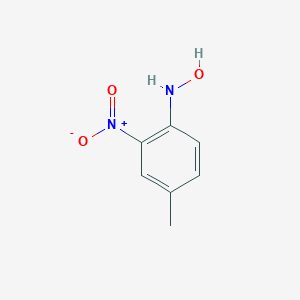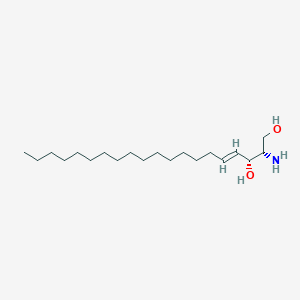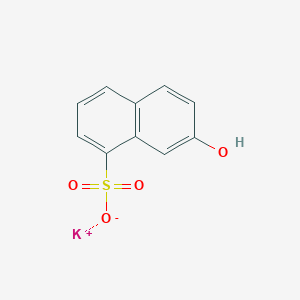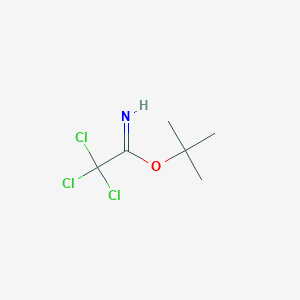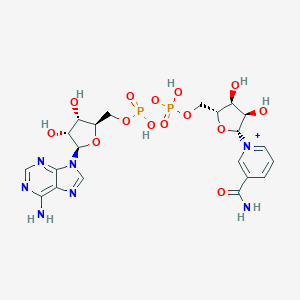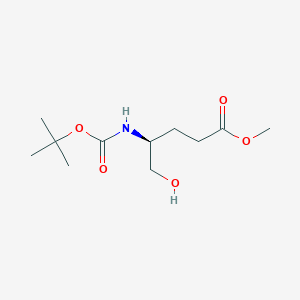
(S)-Methyl 4-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (S)-Methyl 4-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate is a derivative of amino acids and is used in the synthesis of various pharmaceutical compounds. It contains an amino group protected by a tert-butoxycarbonyl (Boc) group, which is a common protecting group in peptide synthesis. This compound is particularly relevant in the context of synthesizing inhibitors for HIV-1 protease, as indicated by the research on inhibitors containing isomers of 4-amino-3-hydroxy-5-phenylpentanoic acid .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a potent inhibitor of HIV-1 protease was synthesized using the (3S,4S) isomer of the t-butyloxycarbonyl protected amino acid, which is structurally similar to (S)-Methyl 4-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate . Another study outlines the synthesis of orthogonally protected (3R,4S)- and (3S,4S)-4,5-diamino-3-hydroxypentanoic acids, which are closely related to the compound and could provide insights into its synthesis .
Molecular Structure Analysis
The molecular structure of (S)-Methyl 4-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate is characterized by the presence of a Boc-protected amino group and a hydroxypentanoate moiety. The stereochemistry of the compound is crucial for its biological activity, as seen in the case of HIV-1 protease inhibitors, where the (3S,4S) isomer showed significantly higher potency . The absolute configuration of the asymmetric carbon atoms can be determined using techniques such as 1H NMR spectroscopy .
Chemical Reactions Analysis
The Boc-protected amino group in (S)-Methyl 4-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate is a versatile functional group that can undergo various chemical reactions. It is typically used to protect the amino group during peptide synthesis and can be deprotected under acidic conditions. The research does not provide specific reactions for this compound, but the studies on similar compounds suggest that it can be incorporated into larger peptide chains and can be transformed into other useful intermediates .
Physical and Chemical Properties Analysis
While the provided papers do not detail the physical and chemical properties of (S)-Methyl 4-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate specifically, such compounds generally have properties that are influenced by their protected amino groups and hydroxypentanoate structures. These properties include solubility in organic solvents, melting points, and reactivity, which are important for their handling and use in chemical syntheses. The stereochemistry also affects the physical properties, such as optical rotation, which can be crucial for the activity of the synthesized compounds .
科学的研究の応用
Application 1: Dipeptide Synthesis
- Summary of Application: This compound is used in the synthesis of dipeptides. The tert-butoxycarbonyl (Boc) group acts as a protective group for the amino group, allowing for controlled formation of peptide bonds with other amino acids .
- Methods of Application: The compound is used as a starting material in dipeptide synthesis with commonly used coupling reagents. The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .
- Results or Outcomes: The use of this compound in dipeptide synthesis results in satisfactory yields of the desired dipeptides .
Application 2: Preparation of tert-butoxycarbonyl Derivatives of Amino Acids
- Summary of Application: This compound is used in the preparation of tert-butoxycarbonyl derivatives of amino acids .
- Methods of Application: The compound is used in conjunction with di-tert-butyl pyrocarbonate to synthesize Boc derivatives of amino acids .
- Results or Outcomes: The use of this compound in the synthesis of Boc derivatives of amino acids results in high yields of the desired products .
Application 3: Synthesis of Room-Temperature Ionic Liquids
- Summary of Application: This compound is used in the preparation of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) .
- Methods of Application: The compound is used as the starting materials in the synthesis of these ionic liquids with commonly used coupling reagents .
- Results or Outcomes: The use of this compound in the synthesis of room-temperature ionic liquids results in satisfactory yields of the desired ionic liquids .
Application 4: Drug Synthesis
- Summary of Application: This compound exhibits diverse applications ranging from drug synthesis to peptide chemistry due to its unique properties and reactivity.
- Methods of Application: The specific methods of application in drug synthesis would depend on the particular drug being synthesized.
- Results or Outcomes: The use of this compound in drug synthesis can lead to the successful production of various pharmaceutical compounds.
Application 5: Synthesis of Room-Temperature Ionic Liquids
- Summary of Application: This compound is used in the preparation of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) .
- Methods of Application: The compound is used as the starting materials in the synthesis of these ionic liquids with commonly used coupling reagents .
- Results or Outcomes: The use of this compound in the synthesis of room-temperature ionic liquids results in satisfactory yields of the desired ionic liquids .
Application 6: Drug Synthesis
- Summary of Application: This compound exhibits diverse applications ranging from drug synthesis to peptide chemistry due to its unique properties and reactivity.
- Methods of Application: The specific methods of application in drug synthesis would depend on the particular drug being synthesized.
- Results or Outcomes: The use of this compound in drug synthesis can lead to the successful production of various pharmaceutical compounds.
特性
IUPAC Name |
methyl (4S)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5/c1-11(2,3)17-10(15)12-8(7-13)5-6-9(14)16-4/h8,13H,5-7H2,1-4H3,(H,12,15)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVJJSKMYILGAM-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OC)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)OC)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-methyl 4-(tert-butoxycarbonylamino)-5-hydroxypentanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

